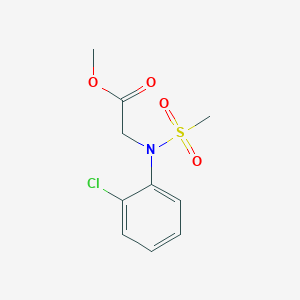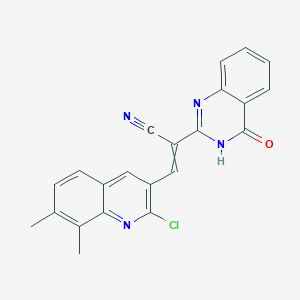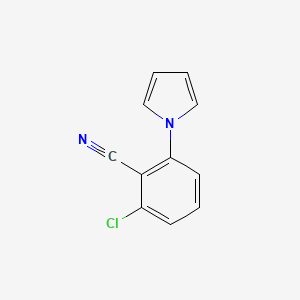![molecular formula C18H17N3O4S B2845007 Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate CAS No. 2034204-87-8](/img/structure/B2845007.png)
Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate” is a complex organic compound. It contains a benzoxazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, a benzene ring fused to an oxazole ring . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in several studies . A common method involves the reaction of 2-aminophenols with carboxylic acids or their derivatives in the presence of a condensing agent . In one study, a new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols was developed . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were key intermediates in their synthesis .Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Applications De Recherche Scientifique
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its effects against various microorganisms, including bacteria and fungi. Further studies could explore its mechanism of action and optimize its efficacy as an antimicrobial agent .
Antioxidant Properties
Given the presence of heterocyclic rings and conjugated systems, this compound may exhibit antioxidant activity. Investigating its ability to scavenge free radicals and protect cells from oxidative stress could be valuable .
Anti-Tumor Potential
Compounds with similar structures have shown promise as anti-cancer agents. Researchers could explore whether Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate has any inhibitory effects on tumor cell growth or metastasis .
Photophysical Properties
The presence of aromatic rings and heteroatoms suggests potential photophysical behavior. Researchers might investigate its absorption and emission spectra, fluorescence properties, and potential applications in optoelectronic devices .
Molecular Docking Studies
Performing molecular docking simulations could reveal potential binding sites for this compound within specific biological targets. Identifying interactions with proteins or enzymes could guide drug design efforts .
Biochemical Assays
Researchers could assess its impact on specific biochemical pathways. For instance, evaluating its influence on enzyme activity, signal transduction, or gene expression could provide insights into its biological effects .
Mécanisme D'action
Target of Action
It’s worth noting that benzoxazole and oxazole derivatives, which are structurally similar to this compound, have been reported to exhibit a wide spectrum of biological activities
Mode of Action
The exact mode of action of Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate is currently unknown. Benzoxazole derivatives have been reported to exhibit a range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects These activities suggest that the compound may interact with its targets in a way that modulates these biological processes
Biochemical Pathways
For instance, benzoxazole derivatives have been associated with the modulation of pathways related to inflammation, cancer, and microbial infections
Result of Action
Based on the reported activities of similar compounds, it can be hypothesized that this compound may exert antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects
Orientations Futures
The future directions for research on benzoxazole derivatives are vast due to their wide range of pharmacological activities . Further studies could focus on the synthesis of new benzoxazole derivatives, investigation of their biological activities, and development of more efficient and environmentally friendly synthetic methods.
Propriétés
IUPAC Name |
methyl 2-[[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-17(23)11-8-10-26-16(11)20-15(22)13-6-4-9-21(13)18-19-12-5-2-3-7-14(12)25-18/h2-3,5,7-8,10,13H,4,6,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIPYWXNHJACHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2844926.png)
![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2844929.png)

![5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844933.png)
![N-{2-[(4-methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2844934.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2844935.png)

![Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2844937.png)
![(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2844939.png)



